propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate
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Overview
Description
Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzazepine derivatives This compound is characterized by its unique structure, which includes a benzazepine core, a propyl ester group, and a substituted benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted aromatic amines and ketones.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Propyl Ester: The propyl ester group is formed by esterification of the carboxylic acid with propanol in the presence of a catalyst such as sulfuric acid.
Final Coupling: The final step involves coupling the benzazepine derivative with the substituted benzoate moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H26N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
propyl 4-[[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N2O6/c1-4-11-32-24(29)16-5-7-19(8-6-16)25-22(27)15-26-10-9-17-12-20(30-2)21(31-3)13-18(17)14-23(26)28/h5-10,12-13H,4,11,14-15H2,1-3H3,(H,25,27) |
InChI Key |
FULKVKRPEFGPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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